P-BenzoquinoneForSynthesis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

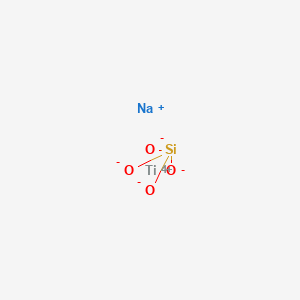

P-Benzoquinone, also known as 1,4-Benzoquinone or p-Quinone, is a fine chemical product widely used in organic synthesis industries . It is used as a polymerization inhibitor, dye intermediate, photographic developer, and rubber antioxidant . The empirical formula is C6H4O2 and the molecular weight is 108.09 .

Synthesis Analysis

P-Benzoquinone can be synthesized by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is considered environmentally friendly and has a certain superiority due to its green synthesis and mild reaction conditions .Molecular Structure Analysis

P-Benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and has sufficient conjugation to show color .Chemical Reactions Analysis

The reaction of benzoquinone with amines processes by Michael addition reaction resulting firstly in 2,5–disubstituted hydroquinone and then after in situ simultaneously oxidation by excess of 1,4-benzoquinone, 2,5–disubstituted-1,4-benzoquinone compounds are formed .Physical And Chemical Properties Analysis

P-Benzoquinone has a density of 1.32 g/cm3 at 20 °C, a flash point of 77 °C, an ignition temperature of 560 °C, a melting point of 112.5 - 113.5 °C, a pH value of 4 (1 g/l, H₂O, 20 °C), and a vapor pressure of 0.12 hPa at 20 °C . It is soluble in water at a concentration of 10 g/l .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The current methods for synthesizing P-Benzoquinone have drawbacks with respect to environmental protection, production scale, or industrial value . Therefore, it is imperative that a simple and environmentally friendly alternative be developed . The approach that involves preparing P-Benzoquinone by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over copper-modified titanium silicalite-1 (Cu/TS-1) has a certain superiority due to its green synthesis and mild reaction conditions . This method has considerable potential for further industrialization .

Propiedades

Número CAS |

119-61-6 |

|---|---|

Nombre del producto |

P-BenzoquinoneForSynthesis |

Fórmula molecular |

C77H120O42 |

Peso molecular |

1717.765 |

Nombre IUPAC |

(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |

InChI |

InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |

Clave InChI |

DXDVXLLFEFFVGF-XVHRNKFMSA-N |

SMILES |

CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)